molecular formula C16H12F3NO3 B5395587 METHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE

METHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE

Cat. No.: B5395587
M. Wt: 323.27 g/mol
InChI Key: RVJTZWRABIJLSI-UHFFFAOYSA-N
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Description

METHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a benzamido moiety, which is further esterified with a methyl group. The trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE typically involves the following steps:

    Formation of 4-(TRIFLUOROMETHYL)BENZOIC ACID: This is achieved by the reaction of trifluoromethylbenzene with a suitable oxidizing agent.

    Amidation: The 4-(TRIFLUOROMETHYL)BENZOIC ACID is then reacted with an amine to form the benzamido derivative.

    Esterification: Finally, the benzamido derivative is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOIC ACID.

    Reduction: Formation of 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZYL ALCOHOL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(TRIFLUOROMETHYL)BENZOATE
  • 4-(TRIFLUOROMETHYL)BENZOIC ACID
  • METHYL 4-FLUOROBENZOATE

Uniqueness

METHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE is unique due to the presence of both the trifluoromethyl and benzamido groups, which confer distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in synthetic and industrial applications.

Properties

IUPAC Name

methyl 4-[[4-(trifluoromethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c1-23-15(22)11-4-8-13(9-5-11)20-14(21)10-2-6-12(7-3-10)16(17,18)19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJTZWRABIJLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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